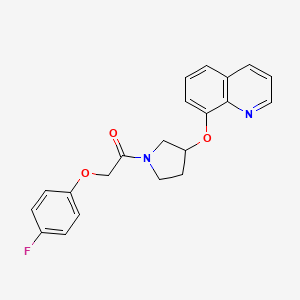
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, other names, and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, structural formula, and possibly its 3D conformation.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Catalytic Applications
The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, which might be structurally related to the compound of interest, have shown that these complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This indicates the potential of the compound for use in catalytic processes, particularly in the polymer industry (Wen‐Hua Sun et al., 2007).
Anticancer Activity
A derivative structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" has been identified as a potential anti-cancer agent. The compound, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle in the G(2)/M phase. These findings suggest the compound's potential for development as a therapeutic agent for cancer treatment (L. D. Via et al., 2008).
Chemosensors
Research into chemosensors has led to the development of compounds capable of detecting Zn2+ concentrations in living cells and aqueous solutions. A specific chemosensor, structurally similar to the compound , showed remarkable fluorescence enhancement in the presence of Zn2+, indicating its utility in biological and environmental monitoring applications (G. Park et al., 2015).
Spectroscopic Properties
Studies have also explored the effects of structure and environment on the spectroscopic properties of compounds related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone." These investigations provide insight into the electronic absorption, excitation, and fluorescence properties, which are crucial for developing novel photoluminescent materials and understanding their behavior in different solvents (I. A. Z. Al-Ansari, 2016).
Antibacterial Activity
The synthesis of various substituted compounds, which include structures related to the compound of interest, has been shown to possess antibacterial activity against various strains. This suggests the potential application of "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" in developing new antibacterial agents (R. S. Joshi et al., 2011).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, environmental impact, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthesis methods, new applications, or new reactions.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXSBZVYGNXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

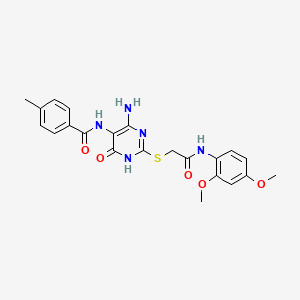


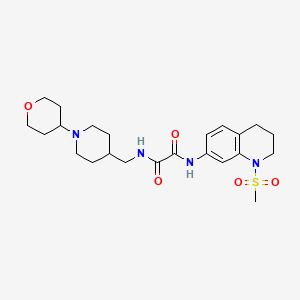
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)
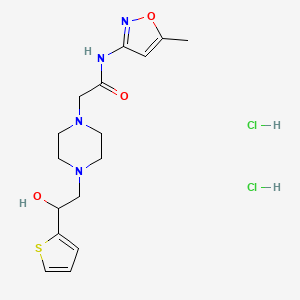
![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)
![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)
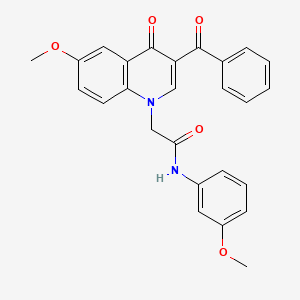
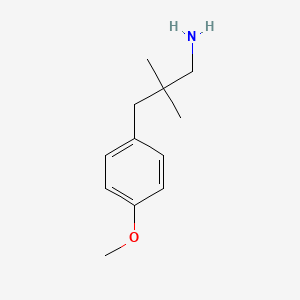

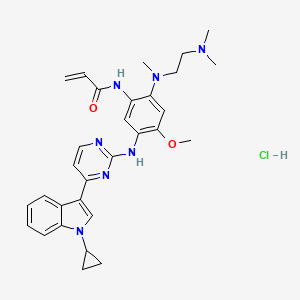
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)
